4-(3-Methoxybenzyl)piperidine
Overview
Description
“4-(3-Methoxybenzyl)piperidine” is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized for their varied activity . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “4-(3-Methoxybenzyl)piperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methoxybenzyl group attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form different derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Structural Analysis
- 4-(3-Methoxybenzyl)piperidine and related derivatives have been explored in the synthesis and structural analysis of various compounds. For instance, its analogues were used in studying sila-analogues of high-affinity, selective σ ligands, emphasizing their structure and pharmacological properties (Tacke et al., 2003).
Antitubercular Activity
- Research has been conducted on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, including 2-(4-methoxybenzyl)-6-aryl-5-pyrrolidin/piperidin/morpholin-1-ylmethyl-imidazo derivatives, for their potential antitubercular activity (Badiger & Khazi, 2013).
Potential in Alzheimer's Disease Treatment
- Analogues of 4-(3-Methoxybenzyl)piperidine have been synthesized and evaluated for potential anti-Alzheimer's activity, with some showing promising results in in-vivo and in-vitro evaluations (Gupta et al., 2020).
Inhibitory Activity and Pharmaceutical Potential
- Derivatives of 4-(3-Methoxybenzyl)piperidine have been synthesized and assessed for inhibitory activity towards specific enzymes and receptors, showing potential in various pharmaceutical applications. For example, their role in phosphodiesterase inhibition and vasorelaxant activity has been explored (Watanabe et al., 2000).
Anti-Dengue Activity
- Some compounds containing 4-(3-Methoxybenzyl)piperidine structures have been screened for anti-dengue activity, showing inhibitory activity against DENV2 NS2B-NS3 protease (Kuswardani et al., 2020).
Modulation of Transporter Activity
- Research has focused on the synthesis of substituted benzyl piperidines, including 4-(3-Methoxybenzyl)piperidine derivatives, to study their affinity and selectivity for central nervous system transporters. This has implications in understanding and potentially treating stimulant abuse and addiction (Boos et al., 2006).
Gastrointestinal Motility Enhancement
- Derivatives of 4-(3-Methoxybenzyl)piperidine have been synthesized and evaluated for their effects on gastrointestinal motility, potentially offering new avenues for treating gastrointestinal disorders (Sonda et al., 2004).
Corrosion Inhibition
- Piperidine derivatives, including those related to 4-(3-Methoxybenzyl)piperidine, have been studied for their potential as corrosion inhibitors on metal surfaces, particularly iron, highlighting their industrial applications (Kaya et al., 2016).
Safety And Hazards
Future Directions
Piperidine derivatives, including “4-(3-Methoxybenzyl)piperidine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWKXVIOKYFWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588777 | |
Record name | 4-[(3-Methoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxybenzyl)piperidine | |
CAS RN |
150019-61-7 | |
Record name | 4-[(3-Methoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3-methoxyphenyl)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.